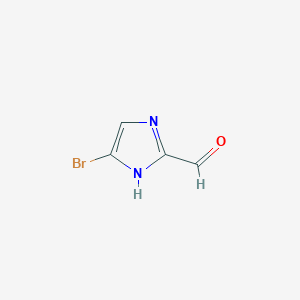

5-Bromo-1H-imidazole-2-carbaldehyde

Description

Significance of Halogenated Imidazoles in Organic Synthesis

The introduction of halogen atoms, such as bromine, onto the imidazole (B134444) ring significantly enhances its utility as a synthetic building block. Halogenated imidazoles are crucial intermediates for creating polyfunctionalized imidazole derivatives, which are sought after for their potential biological activities. psu.edunih.gov The carbon-halogen bond provides a reactive handle for a variety of chemical transformations, most notably cross-coupling reactions like the Suzuki-Miyaura coupling. thieme-connect.de This allows for the formation of carbon-carbon bonds, enabling the attachment of various aryl or alkyl groups to the imidazole core.

Furthermore, halogenation can influence the electronic properties of the imidazole ring, which can be beneficial in the development of materials for organic electronics. The position of the halogen atom is critical, as it directs the regioselectivity of subsequent reactions. For instance, the bromine atoms in 1-protected 2,4,5-tribromoimidazoles can be successively replaced, often in the order of the 2-, 5-, and then 4-positions, through halogen-metal exchange reactions. psu.edu This controlled, stepwise functionalization is a powerful strategy for the synthesis of complex, multi-substituted imidazoles.

The presence of a halogen can also impact the biological activity of the final molecule. For example, halogenated 1,5-diarylimidazoles have been synthesized and evaluated for their anti-inflammatory properties. nih.gov The strategic placement of halogens can lead to compounds with enhanced potency and selectivity for specific biological targets.

Role of the Aldehyde Moiety in Diverse Chemical Transformations

The aldehyde group is a highly reactive and versatile functional group in organic chemistry. numberanalytics.comsolubilityofthings.com Characterized by a carbonyl group (C=O) bonded to a hydrogen atom and an R group, its reactivity stems from the electrophilic nature of the carbonyl carbon. numberanalytics.comwikipedia.org This makes it susceptible to nucleophilic attack, which is the basis for a wide range of chemical transformations. wikipedia.orgnumberanalytics.com

Key reactions involving the aldehyde moiety include:

Nucleophilic Addition: Aldehydes readily react with nucleophiles to form new bonds. wikipedia.org For example, they react with amines to form Schiff bases, which are important intermediates in pharmaceutical synthesis. smolecule.com

Oxidation: Aldehydes can be easily oxidized to carboxylic acids using various oxidizing agents. numberanalytics.com

Reduction: The reduction of aldehydes yields primary alcohols, a common transformation in multi-step syntheses. numberanalytics.com

Condensation Reactions: Aldehydes are key participants in condensation reactions, such as the aldol (B89426) condensation, to form carbon-carbon bonds. britannica.com

In the context of drug design and materials science, the aldehyde group serves as a crucial anchor point for introducing new functional groups and building molecular complexity. numberanalytics.comnumberanalytics.com It is used in the synthesis of a wide array of pharmaceuticals, including antibiotics and anticancer agents, as well as polymers and resins. numberanalytics.combritannica.com

Overview of 5-Bromo-1H-imidazole-2-carbaldehyde as a Key Building Block

This compound is a bifunctional molecule that combines the advantageous features of both a halogenated imidazole and an aldehyde. ambeed.com This unique combination makes it a valuable building block in the synthesis of diverse heterocyclic compounds. The bromine atom at the 5-position and the carbaldehyde group at the 2-position offer two distinct points for chemical modification.

The synthesis of imidazole-2-carbaldehydes can be achieved through various methods, including the formylation of lithiated imidazole precursors with a suitable formylating agent like N,N-dimethylformamide (DMF). psu.edu The presence of the bromine atom can be used to direct further functionalization through cross-coupling reactions, while the aldehyde group can undergo a plethora of transformations as described previously.

This compound serves as a precursor for a variety of more complex imidazole derivatives with potential applications in medicinal chemistry and materials science. For instance, it can be used to synthesize substituted imidazoles that are investigated for their biological activities. nih.gov The strategic manipulation of both the bromo and aldehyde functionalities allows for the creation of a library of compounds with diverse structures and properties.

Below is a table summarizing the key properties of this important building block.

| Property | Value |

| Chemical Formula | C4H3BrN2O |

| Molecular Weight | 174.98 g/mol |

| CAS Number | 1260876-31-0 |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1H-imidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O/c5-3-1-6-4(2-8)7-3/h1-2H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPRJSFHTBGZGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70716888 | |

| Record name | 5-Bromo-1H-imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260876-31-0 | |

| Record name | 5-Bromo-1H-imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 5 Bromo 1h Imidazole 2 Carbaldehyde

De Novo Synthesis Approaches to the Imidazole (B134444) Core

The fundamental challenge in synthesizing 5-Bromo-1H-imidazole-2-carbaldehyde lies in the efficient construction of the imidazole ring itself. De novo synthesis, which builds the heterocyclic core from acyclic precursors, offers a powerful and flexible approach.

Multi-component Reactions for Imidazole Ring Formation

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, thereby minimizing waste and simplifying purification. bohrium.com The Debus-Radziszewski imidazole synthesis, a classic example of an MCR, involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wikipedia.org This methodology and its variations provide a convergent route to a wide array of substituted imidazoles. bohrium.comwikipedia.org

Modern advancements in MCRs for imidazole synthesis include the use of various catalysts to improve yields and selectivity. For instance, fluoroboric acid-derived catalyst systems have been investigated for three-component reactions to form 2,4,5-trisubstituted imidazoles. rsc.org Furthermore, metal-free catalytic systems and the use of unconventional reaction media like ionic liquids have been explored to align with the principles of green chemistry. bohrium.com

| Reaction Type | Components | Catalyst/Conditions | Key Feature |

| Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Ammonia | Varies | Forms trisubstituted imidazoles wikipedia.org |

| Four-Component | 1,2-Diketone, Aldehyde, Amine, Ammonium (B1175870) Acetate (B1210297) | HBF4–SiO2, LiBF4, Zn(BF4)2 | Selective formation of tetrasubstituted imidazoles rsc.org |

| Phospha-münchnone Cycloaddition | Imines, Acid Chlorides, N-nosyl Imines | PPh(catechyl) | One-pot synthesis of highly substituted imidazoles acs.org |

Cyclization Reactions of Precursors

Another major strategy for constructing the imidazole core involves the cyclization of pre-functionalized linear precursors. These reactions offer a high degree of control over the final substitution pattern. A variety of precursors can be employed, including oxime esters, 2H-azacyclopropenes, and various nitrogen-containing compounds. sioc-journal.cn

Recent progress has highlighted the use of transition metal catalysts, such as copper and iodine, to promote the cyclization of alkynes and nitrogen-containing compounds. acs.orgchim.it For example, copper-catalyzed oxidative diamination of terminal alkynes with amidines offers a regioselective route to 1,2,4-trisubstituted imidazoles. chim.it Similarly, iodine-promoted cyclization reactions provide a metal-free alternative for synthesizing diverse imidazole derivatives. acs.org Palladium-catalyzed decarboxylative addition and cyclization of carboxylic acids with functionalized nitriles also represents a novel one-pot method for assembling substituted imidazoles. acs.org

| Precursor Type | Catalyst/Reagent | Product | Reference |

| Alkynes and Amidines | Copper salts, O2 | 1,2,4-Trisubstituted imidazoles | chim.it |

| Enamines and TMSN3 | Iodine | 2,5-Disubstituted imidazole-4-carboxylic derivatives | organic-chemistry.org |

| Carboxylic Acids and Aliphatic Nitriles | Palladium | Multiply substituted imidazoles | acs.org |

Functional Group Interconversion and Derivatization Pathways

Once the imidazole core is established, the introduction and manipulation of functional groups are critical for arriving at the target molecule, this compound.

Regioselective Bromination of Imidazole Precursors

The introduction of a bromine atom at a specific position on the imidazole ring requires careful control of the reaction conditions. The C-5 position of the imidazole ring is generally susceptible to electrophilic substitution. nih.gov However, achieving regioselectivity can be challenging due to the potential for multiple halogenations. smolecule.com

One strategy involves the direct bromination of an appropriate imidazole precursor. The choice of brominating agent and reaction conditions is crucial to favor the desired 5-bromo isomer. Another approach is to utilize a pre-existing directing group on the imidazole ring to guide the incoming bromine atom to the C-5 position. For instance, the use of protecting groups on the imidazole nitrogen can influence the regiochemical outcome of electrophilic aromatic substitution. nih.gov

Formylation Reactions for Carbaldehyde Installation

The installation of the carbaldehyde group at the C-2 position is another key transformation. A common and effective method for this is the Vilsmeier-Haack reaction. researchgate.net This reaction typically employs a mixture of phosphorus oxychloride (POCl3) and a formamide (B127407) derivative, such as N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent, which then formylates the electron-rich imidazole ring. smolecule.comresearchgate.net

Alternatively, formylation can be achieved through the lithiation of the C-2 position followed by quenching with a formylating agent like DMF. This approach relies on the higher acidity of the C-2 proton of the imidazole ring. psu.edu The choice of a suitable protecting group for the imidazole nitrogen is often necessary to facilitate the lithiation step and prevent side reactions. google.com

| Reaction | Reagents | Position of Formylation | Key Considerations |

| Vilsmeier-Haack | POCl3, DMF | Typically C-4 or C-5 in electron-rich imidazoles | Can be used for direct formylation of bromoimidazoles smolecule.comresearchgate.netresearchgate.net |

| Lithiation-Formylation | n-BuLi, DMF | C-2 | Requires a protected imidazole; potential for transmetallation psu.edu |

Selective Oxidation and Reduction of Aldehyde Moiety

The aldehyde functional group in this compound is a versatile handle for further synthetic transformations. Selective oxidation of the aldehyde to a carboxylic acid can be achieved using various oxidizing agents. For instance, oxidation of related hydroxymethylfurfural to the corresponding dialdehyde (B1249045) has been achieved using catalysts like platinum-ruthenium or vanadium phosphate (B84403) oxides. nih.govrsc.orgresearchgate.net These methods could potentially be adapted for the oxidation of the aldehyde in this compound.

Conversely, the selective reduction of the aldehyde to a primary alcohol (hydroxymethyl group) can be accomplished using mild reducing agents such as sodium borohydride (B1222165). This transformation opens up pathways to a different set of derivatives. The ability to selectively oxidize or reduce the aldehyde moiety without affecting the bromo-substituted imidazole core is crucial for expanding the synthetic utility of this key intermediate.

Novel Synthetic Protocols and Catalyst Development

The quest for more effective synthetic routes to this compound has led to the exploration of innovative protocols and the development of new catalysts. These advancements aim to improve reaction efficiency, reduce environmental impact, and enhance product purity.

Transition-Metal-Free Synthetic Approaches

Historically, the synthesis of imidazole aldehydes often involved equilibration between different positional isomers, posing significant challenges in obtaining the pure desired compound. Early methods focused on controlling these equilibration processes. More recent developments have emphasized transition-metal-free synthetic pathways to avoid the cost, toxicity, and potential for product contamination associated with metal catalysts.

One notable approach involves the direct formylation of a suitable bromo-imidazole precursor. While specific examples for this compound are not extensively detailed in the provided results, a related synthesis of 5-bromo-1H-imidazole-4-carbaldehyde utilizes the Vilsmeier-Haack reaction. This reaction employs phosphorus oxychloride and N,N-dimethylformamide to formylate 4-bromoimidazole. smolecule.com Another transition-metal-free strategy involves the cyclization of 5-bromolevulinic acid with formamidine (B1211174) to construct the imidazole ring. smolecule.com These methods highlight the potential for direct C-H functionalization and cyclization reactions as viable transition-metal-free alternatives for preparing bromo-imidazole carbaldehydes.

Microwave-Assisted Synthetic Methodologies

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages such as dramatically reduced reaction times, increased product yields, and often cleaner reaction profiles. researchgate.netnih.gov This technology utilizes microwave irradiation to efficiently heat the reaction mixture, leading to faster reaction rates.

The application of microwave irradiation has been successfully employed in the synthesis of various imidazole derivatives. nih.govlew.ro For instance, a one-pot, multicomponent reaction for synthesizing tri/tetrasubstituted imidazoles from imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, primary amines, and ammonium acetate was significantly accelerated using microwave heating. nih.gov This method, which uses p-toluenesulfonic acid as a catalyst in ethanol, demonstrates the potential for rapid and efficient construction of complex imidazole systems. nih.gov While a specific protocol for the microwave-assisted synthesis of this compound is not explicitly detailed, the principles and successes in related syntheses strongly suggest its applicability. The benefits of microwave-assisted synthesis, including ease of handling and improved product quality, make it an attractive modern approach. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Imidazole Derivatives

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Often hours to days nih.govnih.gov | Minutes to hours nih.govnih.gov |

| Yield | Moderate to good nih.gov | Often significantly improved nih.govnih.gov |

| Energy Efficiency | Lower | Higher due to direct molecular heating |

| Side Reactions | More prevalent | Often reduced, leading to cleaner products lew.ro |

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact and enhance safety. rroij.comedu.krd This involves considering the entire lifecycle of a chemical process, from starting materials to the final product. rroij.com Key aspects of green chemistry include waste prevention, the use of safer solvents, and improved energy efficiency. edu.krdresearchgate.net

In the context of imidazole synthesis, green chemistry approaches are being actively developed. nih.govresearchgate.net The use of water as a green solvent has been shown to accelerate certain organic reactions and can offer unique reactivity compared to conventional organic solvents. researchgate.net An eco-friendly synthesis of imidazole hybrids has been reported using an aqueous approach for carbon-carbon bond formation. nih.gov Furthermore, solvent-free reaction conditions, where the reaction is carried out neat at elevated temperatures, have been successfully applied in the production of related compounds like 5-bromo-1H-imidazole-4-carbaldehyde, eliminating the need for organic solvents while maintaining high yields. smolecule.com

The adoption of microwave-assisted synthesis also aligns with green chemistry principles by providing a more energy-efficient heating method. nih.gov The combination of green solvents, such as water or ethanol, with microwave irradiation represents a powerful strategy for sustainable chemical production. nih.govresearchgate.net

Purification and Isolation Techniques in Advanced Synthesis

The final and critical stage in any synthetic procedure is the purification and isolation of the target compound in high purity. For this compound, which is often an intermediate in multi-step syntheses, achieving high purity is paramount for the success of subsequent reactions.

Common purification techniques for imidazole derivatives include column chromatography. For instance, in the synthesis of certain imidazole hybrids, column chromatography using a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) over a silica (B1680970) gel stationary phase was employed to purify the crude products. nih.gov The specific solvent system can be varied to achieve optimal separation. nih.gov

After purification, the isolated solid is typically dried to remove any residual solvents. Vacuum drying ovens are often used for this purpose to ensure the complete removal of volatile impurities. nih.gov

For challenging separations, such as resolving regioisomers which can be a problem in some imidazole syntheses, more advanced techniques like preparative thin-layer chromatography (TLC) might be necessary. thieme-connect.com The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the required final purity of the this compound.

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 1h Imidazole 2 Carbaldehyde

Reactivity of the Imidazole (B134444) Nitrogen Atoms

The imidazole ring contains two nitrogen atoms, each with distinct electronic properties that influence their reactivity. The pyrrole-type nitrogen (N-1) is adjacent to a hydrogen atom, while the pyridine-type nitrogen (N-3) possesses a lone pair of electrons in an sp²-hybridized orbital.

N-Alkylation and N-Acylation Reactions

The nitrogen atoms of the imidazole ring are nucleophilic and can readily participate in N-alkylation and N-acylation reactions. These reactions are crucial for the synthesis of a wide variety of substituted imidazole derivatives.

N-Alkylation: The reaction of 5-Bromo-1H-imidazole-2-carbaldehyde with alkyl halides or other alkylating agents can lead to the formation of N-alkylated products. researchgate.net The reaction typically proceeds via nucleophilic substitution, where the imidazole nitrogen attacks the electrophilic carbon of the alkylating agent. The regioselectivity of alkylation (i.e., whether the alkyl group attaches to N-1 or N-3) can be influenced by factors such as the nature of the alkylating agent, the reaction conditions (e.g., solvent, temperature), and the presence of a base. For instance, in the presence of a base, the pyrrole-type nitrogen can be deprotonated to form an imidazolate anion, which is a more potent nucleophile.

N-Acylation: Similarly, N-acylation can be achieved by treating this compound with acylating agents such as acyl chlorides or anhydrides. This reaction introduces an acyl group onto one of the nitrogen atoms, forming an N-acylimidazole. These N-acylimidazoles are often used as activated carboxylic acid derivatives in further synthetic transformations.

Transformations Involving the Aldehyde Functional Group

The aldehyde group at the C-2 position of the imidazole ring is a highly reactive functional group that can undergo a variety of transformations, providing a gateway to a diverse range of molecular architectures.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by nucleophiles. youtube.com This leads to nucleophilic addition reactions, a cornerstone of carbonyl chemistry. youtube.com A wide array of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides (e.g., from sodium borohydride (B1222165), lithium aluminum hydride), and heteroatom nucleophiles (e.g., amines, alcohols, thiols), can add to the aldehyde. youtube.comnih.gov The initial addition product is a tetrahedral intermediate which can then be protonated to yield the final alcohol product. youtube.com The steric and electronic environment around the aldehyde group, influenced by the bromo-substituted imidazole ring, can affect the rate and outcome of these reactions.

| Nucleophile | Reagent Example | Product Type |

| Carbon | Grignard Reagent (R-MgX) | Secondary Alcohol |

| Hydride | Sodium Borohydride (NaBH₄) | Primary Alcohol |

| Nitrogen | Primary Amine (R-NH₂) | Imine (Schiff Base) |

| Oxygen | Alcohol (R-OH) | Hemiacetal/Acetal |

Condensation Reactions, including Schiff Base Formation

The aldehyde group readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. orientjchem.orgresearchgate.net This reaction is of great importance as Schiff bases are versatile intermediates in organic synthesis and are also found in many biologically active molecules. orientjchem.orgresearchgate.net The formation of a Schiff base from this compound and a primary amine involves the initial nucleophilic addition of the amine to the aldehyde, followed by the elimination of a water molecule. youtube.com These reactions are often catalyzed by acid or base.

The resulting Schiff bases, incorporating the 5-bromoimidazole moiety, can be further modified or used as ligands for the synthesis of metal complexes. researchgate.net

| Amine | Product |

| Aniline | N-(5-bromo-1H-imidazol-2-ylmethylene)aniline |

| L-Phenylalanine | Schiff base derived from this compound and L-phenylalanine |

Selective Functional Group Interconversions

The aldehyde group can be selectively transformed into other functional groups, expanding the synthetic utility of this compound.

Oxidation: The aldehyde can be oxidized to a carboxylic acid. sigmaaldrich.com Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and silver oxide (Ag₂O). The resulting 5-bromo-1H-imidazole-2-carboxylic acid is a valuable building block for further derivatization.

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol. This is typically achieved using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com The resulting (5-bromo-1H-imidazol-2-yl)methanol can then be used in subsequent reactions.

Wittig Reaction: The aldehyde can be converted to an alkene through the Wittig reaction. This involves reacting the aldehyde with a phosphorus ylide (a Wittig reagent), which replaces the carbonyl oxygen with a carbon-carbon double bond. This reaction is a powerful tool for the stereoselective synthesis of alkenes.

Reactivity of the Halogen Substituent (Bromine)

The bromine atom at the C5 position of the imidazole ring is a key handle for introducing molecular diversity. Its reactivity is modulated by the electron-withdrawing nature of the carbaldehyde group at the C2 position, which influences the electronic properties of the heterocyclic ring.

Nucleophilic Aromatic Substitution Reactions

The replacement of the bromine atom via a nucleophilic aromatic substitution (SNAr) mechanism is a plausible, though less commonly reported, transformation for this compound. The generally accepted mechanism for SNAr reactions on activated aryl halides proceeds through a two-step addition-elimination pathway. libretexts.org

First, the nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed. The electron-withdrawing aldehyde group at the C2 position, along with the ring nitrogen atoms, helps to stabilize the negative charge through resonance. libretexts.org In the second step, the leaving group (bromide ion) is eliminated, restoring the aromaticity of the imidazole ring. libretexts.org

While specific studies detailing the kinetics of SNAr reactions on this compound are not prevalent, research on related nitro-activated imidazole systems demonstrates that such reactions are subject to base catalysis. researchgate.net The reaction of N-(2,4,6-trinitrophenyl) imidazole with amines, for instance, shows a dependence on pH, suggesting a mechanism involving acid-catalyzed departure of the leaving group. researchgate.net

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions represent the most powerful and widely used methods for the functionalization of this compound, leveraging the C-Br bond to form new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction is highly effective for creating C-C bonds by coupling the bromoimidazole with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. clockss.orgyonedalabs.com Studies on poly-brominated imidazoles have shown that selective arylation can be achieved, highlighting the utility of the Suzuki reaction in building complex molecular architectures. clockss.org The reaction is tolerant of a wide variety of functional groups and is a cornerstone of modern medicinal chemistry. youtube.com

Heck Coupling: The Heck reaction couples the bromoimidazole with an alkene to form a substituted styryl-imidazole derivative. organic-chemistry.orglibretexts.org The reaction typically involves a palladium catalyst and a base. libretexts.org While the intramolecular Heck reaction is often more efficient, the intermolecular version is a viable pathway for functionalizing aryl halides. libretexts.org However, studies have noted that Heck cross-coupling on the imidazole scaffold can be particularly challenging. uib.no

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the bromoimidazole and a terminal alkyne. researchgate.netorganic-chemistry.org The process is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org The Sonogashira reaction is invaluable for synthesizing alkynyl-substituted imidazoles, which are important precursors for various heterocyclic systems and conjugated materials. researchgate.net

| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃, NaOH | Aryl/Vinyl-substituted Imidazole |

| Heck | Alkene | Pd(OAc)₂, Pd/C | Et₃N, K₂CO₃ | Alkene-substituted Imidazole |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI (co-catalyst) | Et₃N, Piperidine | Alkynyl-substituted Imidazole |

Radical Reactions and Halogen Abstraction

Recent studies have illuminated a photochemical pathway involving imidazole-2-carboxaldehyde and its derivatives. Imidazole-2-carboxaldehyde can act as a photosensitizer, absorbing UV-VIS light to form a triplet excited state. copernicus.orgresearchgate.net This highly energetic triplet state is a potent oxidant capable of reacting with halide ions, such as bromide. copernicus.org

The reaction proceeds via the oxidation of the bromide anion by the triplet state of the imidazole, leading to the formation of halogen radicals (Br• and Br₂⁻•). copernicus.org This process initiates a catalytic radical reaction cycle. This halogen abstraction represents a significant activation pathway, particularly relevant in atmospheric chemistry, where such reactions can contribute to the formation of reactive halogen species. copernicus.org

Studies on Reaction Mechanisms and Kinetics

Understanding the underlying mechanisms and kinetics of reactions involving this compound is essential for optimizing reaction conditions and controlling product formation.

Elucidation of Reaction Intermediates

The transformations of this compound proceed through several key types of intermediates:

Meisenheimer Complexes: In nucleophilic aromatic substitution, the initial addition of a nucleophile to the imidazole ring forms a stabilized anionic σ-complex, or Meisenheimer intermediate, before the expulsion of the bromide ion. libretexts.org

Organopalladium Intermediates: The catalytic cycles of cross-coupling reactions are defined by organopalladium intermediates. The Suzuki, Heck, and Sonogashira reactions all involve the oxidative addition of the C-Br bond to a Pd(0) species to form a Pd(II) intermediate. yonedalabs.comlibretexts.orgresearchgate.net Subsequent steps of transmetalation (Suzuki), migratory insertion (Heck), and further oxidative addition/reductive elimination (Sonogashira) proceed through various ligated Pd(II) species before reductive elimination regenerates the active Pd(0) catalyst. yonedalabs.comlibretexts.orgresearchgate.net

Radical Intermediates: In photochemical reactions, the triplet excited state of the imidazole-2-carboxaldehyde is a key intermediate. copernicus.org Its reaction with bromide generates bromine radicals (Br•) and dibromide radical anions (Br₂⁻•), which propagate further reactions. copernicus.org

Imidazol-yllithium Intermediates: In the context of metal-halogen exchange reactions, often used to prepare functionalized imidazoles, imidazol-yllithium species are the reactive intermediates. Studies on related bromoimidazoles have shown that these intermediates can undergo equilibration, for instance, between the C5-lithiated and the more stable C2-lithiated isomers. psu.edu

Kinetic Studies of Key Transformations

Kinetic analysis provides quantitative insight into reaction rates and mechanisms.

Kinetic studies on the photochemical reactions of imidazole-2-carboxaldehyde in the presence of halides have been performed using kinetic models. researchgate.netcopernicus.org These models help to interpret experimental results concerning the production and scavenging of radicals, confirming that significant recycling of halogen species occurs through scavenging reactions, which can prevent the immediate release of molecular halogens. copernicus.org

For nucleophilic aromatic substitution, kinetic studies on analogous systems, like the hydrolysis of picrylimidazole, show that the reaction is strongly catalyzed by buffer ions, and Brønsted plots can be used to elucidate the nature of the transition state. researchgate.net Such analyses reveal the degree of bond formation or cleavage in the rate-determining step of the reaction.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can deduce the molecular structure, including the electronic environment of individual atoms and their spatial relationships.

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. In deuterated dimethyl sulfoxide (B87167) (DMSO-d6), the ¹H NMR spectrum of imidazole (B134444) derivatives shows distinct signals for the protons on the imidazole ring and any substituents. For instance, in related imidazole compounds, the imidazole protons typically appear as singlets in the aromatic region of the spectrum. rsc.org The chemical shifts are influenced by the electronic effects of the substituents on the ring. The aldehyde proton of an imidazole-2-carbaldehyde derivative would be expected to resonate at a significantly downfield position due to the electron-withdrawing nature of the carbonyl group.

A study on imidazole-2-carboxaldehyde and its derivatives highlighted the existence of both aldehyde and hydrate (B1144303) forms in solution, which can be distinguished by their unique NMR signals. conicet.gov.ar The tautomeric exchange of the N-H proton on the imidazole ring can also affect the appearance of the ¹H NMR spectrum, sometimes leading to broadened signals for the ring protons. conicet.gov.ar

Table 1: Representative ¹H NMR Data for Imidazole Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm |

| 1-Hexadecyl-1H-imidazole | DMSO-d6 | 7.58 (s, 1H), 7.13 (s, 1H), 6.86 (s, 1H) |

| 1-Octyl-1H-imidazole | DMSO-d6 | 7.60 (s, 1H), 7.14 (s, 1H), 6.86 (s, 1H) |

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. The chemical shift of each carbon atom is dependent on its hybridization and the electronegativity of the atoms attached to it. The carbonyl carbon of the aldehyde group in 5-Bromo-1H-imidazole-2-carbaldehyde is expected to have a characteristic downfield chemical shift, typically in the range of 180-200 ppm. For example, the carbonyl carbon in imidazole-2-carboxaldehyde has a peak at 193.41 ppm. researchgate.net The carbons of the imidazole ring will appear in the aromatic region, with their exact chemical shifts influenced by the bromine substituent. In studies of imidazole-2-carboxaldehyde derivatives, the C4 and C5 carbons can show distinct signals or a single, sometimes broadened, signal depending on the rate of tautomeric exchange. conicet.gov.ar

Table 2: Representative ¹³C NMR Data for Imidazole Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm |

| Imidazole-2-carboxaldehyde | - | C=O: 193.41 |

| 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole | DMSO-d6 | 55.7, 114.6, 123.5, 126.9, 127.2, 127.5, 128.0, 128.1, 128.6, 128.8, 129.1, 131.6, 131.7, 135.8, 137.2, 146.0, 146.1, 159.9 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the molecule. sdsu.edu For this compound, a COSY spectrum would confirm the absence of coupling between the isolated imidazole ring proton and the aldehyde proton.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms (¹³C-¹H). sdsu.edu This is invaluable for assigning the proton and carbon signals of the imidazole ring.

HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range couplings between carbon and proton atoms (typically over two to three bonds). sdsu.edu This technique would be crucial for confirming the position of the bromo and aldehyde substituents on the imidazole ring by observing correlations between the aldehyde proton and the ring carbons, and between the remaining ring proton and the surrounding carbons. For example, an HMBC spectrum would show a correlation between the aldehyde proton and the C2 carbon of the imidazole ring.

Vibrational Spectroscopy (FT-IR, Raman)

Analysis of Carbonyl Vibrations

The carbonyl (C=O) stretching vibration is a prominent feature in the IR and Raman spectra of aldehydes. For imidazole-2-carbaldehyde derivatives, this band is typically strong and appears in the region of 1650-1750 cm⁻¹. The exact position is sensitive to the electronic environment. The electron-withdrawing nature of the imidazole ring and the bromine atom would influence the C=O bond strength and thus its vibrational frequency. Studies on related aromatic aldehydes can provide a reference for the expected range of the carbonyl stretch. researchgate.net

Imidazole Ring Vibrational Modes

The imidazole ring exhibits a series of characteristic vibrational modes. These include C-C and C=N stretching vibrations, as well as in-plane and out-of-plane bending modes. researchgate.netsci.am

C=C and C=N Stretching: These vibrations typically occur in the 1400-1650 cm⁻¹ region. sci.am For example, in 4-phenylimidazole, C-N stretching vibrations are observed at 1395 cm⁻¹. researchgate.net

Ring Breathing: A collective vibration of the entire ring, often observed in the Raman spectrum, is a useful diagnostic tool. For an imidazole ring, a strong breathing vibration coupled with C-H in-plane deformation can be found around 1262 cm⁻¹. mdpi.com

N-H Stretching: In 1H-imidazole derivatives, the N-H stretching vibration appears as a broad band in the FT-IR spectrum, typically in the range of 3000-3500 cm⁻¹, due to hydrogen bonding. sci.am

C-H Stretching: The C-H stretching vibration of the imidazole ring is expected in the 3000-3100 cm⁻¹ region. sci.am

Computational studies, often using Density Functional Theory (DFT), are frequently employed to calculate the theoretical vibrational frequencies and aid in the assignment of the experimental spectra. researchgate.netnih.gov These calculations can help to distinguish between the various vibrational modes of the imidazole ring and the aldehyde group.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry serves as a cornerstone in the analysis of this compound, providing definitive information on its molecular weight and the fragmentation pathways it undergoes upon ionization.

High-Resolution Mass Spectrometry (HRMS)

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This is particularly useful for the analysis of this compound in reaction mixtures or biological matrices. Several commercial suppliers of this compound and its derivatives indicate the availability of LC-MS data for their products, suggesting its routine use in quality control to confirm purity and identity. rsc.orgresearchgate.netambeed.com LC-MS methods have been developed for the analysis of other imidazole compounds, such as in the determination of 5-aminoimidazole-4-carboxamide (B1664886) in human plasma, which involved separation on a C18 column and detection by tandem mass spectrometry (MS/MS). A similar approach could be readily adapted for this compound.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides insights into the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be influenced by the imidazole ring, the bromine substituent, and the carbaldehyde group.

Studies on the parent imidazole-2-carbaldehyde show characteristic absorption peaks. For instance, in aqueous solutions, imidazole-2-carbaldehyde exhibits a strong absorption at 287 nm, which is attributed to the aldehyde chromophore, and another peak at 212 nm corresponding to the diol form in equilibrium. walisongo.ac.id Computational studies on imidazole-2-carboxaldehyde predict strong absorption bands in the ranges of 220-250 nm and 270-300 nm. researchgate.net The introduction of a bromine atom at the 5-position of the imidazole ring is expected to cause a bathochromic (red) shift in these absorption maxima due to its electron-withdrawing nature and its effect on the electronic structure of the molecule. Research on other bromo-substituted heterocycles supports this expectation of a shift in the UV-Vis absorption spectrum.

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

The definitive method for determining the three-dimensional arrangement of atoms in the solid state is single-crystal X-ray diffraction. This technique provides precise bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not publicly available, the crystal structures of related compounds have been determined and offer valuable insights. For example, the crystal structure of ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate has been elucidated, demonstrating the feasibility of obtaining high-quality crystals for halogenated heterocyclic compounds. vensel.org The analysis of such structures reveals details about intermolecular interactions, such as hydrogen bonding and halogen bonding, which are crucial for understanding the packing of molecules in the crystal lattice. It is anticipated that in the solid state, this compound would exhibit intermolecular hydrogen bonding involving the imidazole N-H and the carbaldehyde oxygen, as well as potential bromine-involved interactions.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular dichroism (CD) spectroscopy is an essential tool for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. While this compound itself is not chiral, the synthesis of chiral derivatives opens the door to chiroptical studies.

Recent research has highlighted the strong chiroptical properties of thin films of chiral imidazole derivatives. rsc.org These studies demonstrate that even small modifications to the chemical structure of chiral imidazole-based π-conjugated systems can lead to significant variations in their solid-state aggregation and, consequently, their CD and circularly polarized luminescence (CPL) signals. The introduction of a chiral auxiliary to this compound would allow for the investigation of its chiroptical properties, providing insights into the relationship between its structure and its interaction with polarized light. Magnetic circular dichroism (MCD) has also emerged as a powerful technique to probe the molecular interactions and electronic structure of aggregated chiral organic materials. nih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

No published DFT studies were found for 5-Bromo-1H-imidazole-2-carbaldehyde. Therefore, specific data on its optimized geometry, electronic structure, and predicted spectroscopic parameters are not available.

There is no available research detailing the geometry optimization or conformational analysis of this compound.

Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and other molecular orbital properties for this specific compound is not present in the surveyed literature.

No computational predictions of spectroscopic parameters (such as IR, NMR, or UV-Vis spectra) for this compound were found.

Molecular Dynamics (MD) Simulations

No studies utilizing molecular dynamics simulations to investigate the behavior of this compound in various environments have been identified.

There are no available records of MD simulations studying the interaction of this compound with any protein targets.

Research on the role of solvent effects in the potential binding of this compound is not available in the public domain.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) models are computational tools pivotal in modern medicinal chemistry for designing and discovering new drugs. nih.govbldpharm.com These methods establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR/SAR studies focusing exclusively on this compound are not extensively documented in public literature, the principles can be understood from research on closely related imidazole (B134444) derivatives. The imidazole scaffold is a common feature in many pharmacologically active agents, making it a frequent subject of such computational analyses. nih.govchemaxon.com

The foundation of any QSAR model lies in the calculation of molecular descriptors, which are numerical values that quantify various aspects of a molecule's physicochemical properties. For a series of compounds, these descriptors are calculated and then correlated with their measured biological activity to build a predictive model.

Commonly used descriptors in studies of imidazole derivatives include:

Topological and Geometrical Descriptors: These describe the size, shape, and branching of a molecule.

Electronic Descriptors: Parameters like Hammett sigma (σ) quantify the electron-donating or withdrawing nature of substituents on the imidazole ring. molinspiration.com

Hydrophobic Descriptors: The partition coefficient (π) or its logarithm (logP) measures the lipophilicity of the molecule, which influences its ability to cross cell membranes. molinspiration.com

Steric Descriptors: Molar refractivity (MR) and STERIMOL parameters (L, B1, B4) describe the bulk and spatial arrangement of substituents. molinspiration.com

Quantum Chemical Descriptors: Derived from computational chemistry, these can include orbital energies (HOMO, LUMO) and electrostatic potential maps, which provide insight into a molecule's reactivity and interaction points. nih.gov

In a typical QSAR study on imidazole derivatives, a dataset of compounds is divided into a training set, for generating the model, and a test set, for validating its predictive power. acdlabs.com Software like Dragon can generate thousands of molecular descriptors for each molecule in the dataset. bldpharm.comvcclab.org Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then employed to select the most relevant descriptors and build the QSAR equation. molinspiration.comacdlabs.com For instance, a 3D-QSAR study on 2,4,5-trisubstituted imidazole derivatives identified steric and electrostatic fields as crucial for activity, suggesting that bulky substituents at certain positions could enhance or diminish the biological effect. acdlabs.com

| Descriptor Type | Examples | Relevance in Imidazole QSAR |

|---|---|---|

| Electronic | Hammett sigma (σ) | Quantifies electron-donating/withdrawing effects of substituents, influencing binding affinity. molinspiration.com |

| Hydrophobic | LogP, π | Affects membrane permeability and interaction with hydrophobic pockets in target proteins. molinspiration.com |

| Steric | Molar Refractivity (MR), STERIMOL | Determines the spatial fit of the molecule within a receptor's binding site. molinspiration.com |

| 3D-QSAR Fields | CoMFA, CoMSIA | Provides a 3D map of favorable and unfavorable regions for steric, electrostatic, and other interactions around the molecule. acdlabs.com |

The primary goal of developing a QSAR model is to use it for predictive purposes. A statistically robust and validated QSAR model can forecast the biological activity of new, unsynthesized compounds. bldpharm.com This accelerates the drug discovery process by prioritizing the synthesis of candidates with the highest predicted potency and most favorable properties, thereby saving time and resources. bldpharm.com

For example, a QSAR model built on a series of imidazo[1,2-a]pyrazine (B1224502) derivatives with anti-melanoma activity was used to design nine new analogues with enhanced predicted IC50 values. bldpharm.comvcclab.org The model highlighted specific structural features linked to higher potency, guiding the rational design of these new compounds. bldpharm.comvcclab.org Similarly, models developed for imidazole-based inhibitors of enzymes like casein kinase 2 (CK2) can reveal crucial structural requirements for activity, such as the need for specific substitutions on the imidazole ring to optimize interactions with the target protein. acdlabs.com These predictive models serve as a valuable theoretical guide for medicinal chemists to design novel molecules with improved therapeutic potential. acdlabs.com

Molecular Docking and Protein-Ligand Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. bldpharm.com This method is instrumental in drug discovery for elucidating binding mechanisms and screening for potential new drugs. bldpharm.com

For a compound like this compound, the first step in a docking study is to identify potential biological targets. The imidazole core is a known pharmacophore that interacts with a wide range of proteins and enzymes, including kinases, phosphatases, and microbial enzymes. chemaxon.com The electron-rich nature of the imidazole ring allows it to form crucial hydrogen bonds and other interactions within protein binding sites.

While specific docking studies for this compound are not prevalent, research on the parent molecule, imidazole-2-carboxaldehyde, has identified it as a novel inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a target for type 2 diabetes treatment. Molecular docking simulations for this and other imidazole derivatives against their respective targets reveal detailed binding modes. For instance, docking of imidazole-based inhibitors into the active site of DNA gyrase showed specific hydrogen bonding and hydrophobic interactions that are key to their antimicrobial activity. bldpharm.com Similarly, docking of imidazole derivatives into the ATP binding pocket of Glycogen Synthase Kinase-3 beta (GSK-3β), a cancer target, helped to understand their binding patterns and guide the design of more potent inhibitors. These studies typically show the imidazole ring acting as a hinge-binder, forming critical hydrogen bonds with the protein backbone.

| Potential Protein Target | Therapeutic Area | Key Interactions with Imidazole Core |

|---|---|---|

| Protein Kinases (e.g., CK2, GSK-3β) | Cancer | Hydrogen bonding with hinge region residues, hydrophobic interactions. acdlabs.com |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Diabetes | Interaction with catalytic site residues. |

| DNA Gyrase | Antimicrobial | Hydrogen bonding and hydrophobic contacts in the active site. bldpharm.com |

| Sirtuins | Cancer, Epigenetics | Interaction with the NAD+ binding pocket. chemaxon.com |

| Heme Oxygenase-1 (HO-1) | Various | Coordination of the imidazole nitrogen with the heme iron. |

Virtual screening is a computational approach used to search large libraries of chemical compounds to identify those structures that are most likely to bind to a drug target. This process can be either ligand-based or structure-based.

Ligand-based virtual screening involves searching for molecules in a database that are similar to a known active compound (a "hit"). This was successfully used to expand a series of imidazo[1,2-a]pyridine (B132010) hits for visceral leishmaniasis, leading to compounds with improved activity.

Structure-based virtual screening uses molecular docking to assess the binding of a large number of compounds against the 3D structure of a target protein. This method was employed to identify new fragment-sized inhibitors of the enzyme Notum from a large commercial library.

In a typical virtual screening workflow, millions of compounds from databases like ZINC are computationally docked into the active site of a target protein. nih.gov The compounds are then ranked based on their docking scores, which estimate the binding affinity. The top-ranked compounds are then selected for experimental testing. This approach has proven effective in identifying novel imidazole-based inhibitors for various targets, significantly accelerating the hit-to-lead optimization process.

Prediction of Druggability Descriptors (e.g., LogP, TPSA, Rotatable Bonds)

"Druggability" refers to the likelihood that a compound can be developed into an orally active drug. This is often assessed using a set of simple molecular descriptors, famously encapsulated in Lipinski's Rule of Five. These descriptors predict a compound's absorption and permeability. While experimental values are ideal, these properties can be reliably predicted using computational tools.

For this compound, the predicted druggability descriptors are as follows:

| Descriptor | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 174.98 g/mol | Below the 500 g/mol threshold suggested by Lipinski's Rule, favoring good absorption. |

| LogP (Octanol/Water Partition Coefficient) | 0.85 | Indicates balanced lipophilicity, well within the ≤5 limit of Lipinski's Rule, suggesting good permeability without being too greasy. |

| Topological Polar Surface Area (TPSA) | 49.9 Ų | Significantly below the 140 Ų threshold associated with good oral bioavailability. bldpharm.com |

| Hydrogen Bond Donors | 1 | Within the ≤5 limit of Lipinski's Rule. |

| Hydrogen Bond Acceptors | 2 | Within the ≤10 limit of Lipinski's Rule. |

| Number of Rotatable Bonds | 1 | Indicates low conformational flexibility, which is favorable for binding and bioavailability (typically <10). acdlabs.com |

Note: Values are computationally predicted and may vary slightly between different calculation software.

The analysis of these descriptors suggests that this compound possesses a favorable profile for development as a drug candidate, adhering to all criteria of Lipinski's Rule of Five and exhibiting low molecular flexibility.

Coordination Chemistry and Metal Complexes

5-Bromo-1H-imidazole-2-carbaldehyde as a Ligand Precursor

The presence of both a nitrogen-containing heterocyclic ring and a reactive aldehyde group makes this compound a valuable building block for designing more complex ligands.

Ligand Design and Modification Strategies

A primary strategy for modifying this compound is through condensation reactions involving the aldehyde group. smolecule.com This allows for the formation of Schiff bases, which are compounds containing a carbon-nitrogen double bond. These reactions are crucial for synthesizing multidentate ligands that can form stable chelate rings with metal ions. For instance, the aldehyde can react with amines to form Schiff bases, which are important intermediates in pharmaceutical synthesis. smolecule.com

Another approach involves substitution reactions. The bromine atom on the imidazole (B134444) ring can be replaced by other functional groups through nucleophilic substitution, offering a route to a variety of derivatives. This versatility allows for the fine-tuning of the electronic and steric properties of the resulting ligands, which in turn influences the properties of their metal complexes.

Chelation Properties of the Imidazole and Aldehyde Moieties

The imidazole ring and the aldehyde group are key to the chelation properties of ligands derived from this compound. The imidazole ring contains two nitrogen atoms, with the imine nitrogen (HC=N-CH) being the primary site for coordination with metal ions due to its basicity. wikipedia.org Imidazole is considered a pure sigma-donor ligand. wikipedia.org The aldehyde group, on the other hand, can coordinate to metal ions through its oxygen atom. nih.gov

The combination of the imidazole nitrogen and the oxygen from the aldehyde group (or the nitrogen of a Schiff base derived from it) allows for the formation of stable five- or six-membered chelate rings with a metal ion. This chelate effect enhances the stability of the resulting metal complexes compared to coordination with monodentate ligands. The specific coordination mode can be influenced by the reaction conditions and the nature of the metal ion.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using ligands derived from this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. ijpcbs.comnih.gov

Transition Metal Complexes (e.g., Cu(II), Co(II), Ni(II))

Transition metals, particularly those from the d-block such as copper(II), cobalt(II), and nickel(II), readily form complexes with imidazole-based ligands. ijpcbs.comnih.govresearchgate.net The synthesis of these complexes often involves refluxing a methanolic solution of the Schiff base ligand with the corresponding metal(II) chloride. ijpcbs.com The resulting complexes are often colored, amorphous solids. ijpcbs.com

Characterization techniques such as FT-IR spectroscopy are used to confirm the coordination of the ligand to the metal ion. ijpcbs.com For example, shifts in the vibrational frequencies of the C=N (azomethine) and imidazole ring nitrogen bands in the IR spectrum of the complex compared to the free ligand indicate their involvement in coordination. ijpcbs.com Electronic spectra (UV-Vis) and magnetic moment measurements provide information about the geometry of the complexes. ijpcbs.comnih.gov For instance, many Ni(II) complexes with imidazole-based ligands exhibit octahedral geometry, while Cu(II) complexes can adopt square planar or distorted octahedral geometries. researchgate.netajol.info

Table 1: Examples of Synthesized Transition Metal Complexes with Imidazole-2-carboxaldehyde Derivatives

| Metal Ion | Ligand Type | Proposed Geometry | Reference |

| Cu(II) | Schiff base of imidazole-2-carboxaldehyde | Square Planar | ijpcbs.com |

| Co(II) | Schiff base of imidazole-2-carboxaldehyde | Octahedral | nih.gov |

| Ni(II) | Schiff base of imidazole-2-carboxaldehyde | Octahedral | nih.gov |

| Zn(II) | Schiff base of imidazole-2-carboxaldehyde | Tetrahedral | nih.gov |

This table is based on data for derivatives of imidazole-2-carboxaldehyde, as specific data for this compound complexes was not available in the provided search results.

Main Group Metal Complexes

While research has predominantly focused on transition metal complexes, main group metals can also form complexes with imidazole-based ligands. The coordination chemistry of main group metal complexes with ligands derived from this compound is an area with potential for further exploration. The interaction of such ligands with main group metals would likely involve coordination through the nitrogen and oxygen or nitrogen and nitrogen donor atoms, similar to transition metal complexes.

Structural Elucidation of Coordination Compounds

For instance, structural analysis of related imidazole-containing metal complexes has revealed various coordination geometries, including octahedral and square planar arrangements. wikipedia.orgajol.info In many cases, the crystal packing is stabilized by hydrogen bonding and π-π stacking interactions between the imidazole rings of adjacent complex molecules. mostwiedzy.pl

The characterization of these complexes also relies on a combination of spectroscopic and analytical methods:

Elemental Analysis: Confirms the empirical formula of the synthesized complexes. ijpcbs.comnih.gov

FT-IR Spectroscopy: Identifies the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups upon complexation. ijpcbs.comajol.info

UV-Vis Spectroscopy: Provides insights into the electronic transitions within the complex and can help determine the coordination geometry. ijpcbs.comresearchgate.net

Molar Conductivity Measurements: Determines the electrolytic or non-electrolytic nature of the complexes in solution. ijpcbs.comresearchgate.net

Thermogravimetric Analysis (TGA): Investigates the thermal stability of the complexes and the presence of coordinated or lattice water molecules. ijpcbs.com

Through these comprehensive characterization methods, a detailed understanding of the structure and bonding in metal complexes of this compound and its derivatives can be achieved.

Coordination Geometry and Stereochemistry

The coordination geometry of metal complexes with imidazole-based ligands is highly dependent on the nature of the metal ion, the stoichiometry of the reaction, and the presence of co-ligands. While specific studies on this compound are limited, inferences can be drawn from related structures.

For instance, in a mixed-ligand Cu(II) complex involving a Schiff base derived from 5-bromosalicylaldehyde (B98134) and imidazole, a square planar geometry is observed around the central copper atom. researchgate.net In this complex, the Schiff base acts as a tridentate ligand, with the imidazole molecule occupying the fourth coordination site. researchgate.net This suggests that this compound could similarly participate in the formation of square planar complexes, particularly with d⁸ metal ions like Ni(II), Pd(II), and Pt(II).

In the case of cadmium(II) complexes with 5-methyl-4-imidazolecarboxaldehyde, a related ligand, various coordination environments are observed, influenced by the counter-anions present. mostwiedzy.pl These complexes exhibit different bond lengths and angles, highlighting the flexibility of the imidazole-carboxaldehyde scaffold in accommodating different metal centers and coordination preferences. mostwiedzy.pl It is plausible that complexes of this compound would also exhibit such structural diversity. For instance, octahedral geometries are common for many transition metal complexes with imidazole derivatives, and it is expected that this compound could form such complexes with metals like Co(II), Ni(II), and Fe(II). ajol.info

Table 1: Plausible Coordination Geometries for Metal Complexes of this compound

| Metal Ion | Plausible Geometry | Supporting Evidence from Related Compounds |

| Cu(II) | Square Planar | Observed in mixed-ligand Cu(II) complex with imidazole and a bromo-substituted Schiff base. researchgate.net |

| Cd(II) | Variable (e.g., Tetrahedral, Octahedral) | Cd(II) complexes with 5-methyl-4-imidazolecarboxaldehyde show diverse coordination environments. mostwiedzy.pl |

| Ni(II), Pd(II), Pt(II) | Square Planar | Common for d⁸ metal ions with N-donor ligands. |

| Co(II), Ni(II), Fe(II) | Octahedral | Frequently observed geometry for these metal ions with imidazole-based ligands. ajol.info |

Supramolecular Interactions in Crystal Structures

The solid-state arrangement of metal complexes is significantly influenced by non-covalent interactions, leading to the formation of intricate supramolecular architectures. For complexes of this compound, several types of interactions are anticipated to play a crucial role in their crystal packing.

Hydrogen bonding is a predominant force in the crystal structures of imidazole-containing compounds. The N-H group of the imidazole ring can act as a hydrogen bond donor, while the nitrogen atom and the carbaldehyde oxygen can act as acceptors. In Cd(II) complexes with 5-methyl-4-imidazolecarboxaldehyde, the crystal packing is stabilized by hydrogen bonding. mostwiedzy.pl

Table 2: Potential Supramolecular Interactions in the Crystal Structures of this compound Complexes

| Interaction Type | Description |

| Hydrogen Bonding | Involving the imidazole N-H as a donor and the imidazole nitrogen and carbaldehyde oxygen as acceptors. mostwiedzy.pl |

| π-π Stacking | Interactions between the aromatic imidazole rings of adjacent complex molecules. mostwiedzy.pl |

| Halogen Bonding | Potential interaction involving the bromine atom as a halogen bond donor. |

Electronic and Magnetic Properties of Metal Complexes

The electronic properties of metal complexes with this compound are expected to be influenced by both the ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) transitions. In a related Cu(II) complex, an intense absorption band observed in the UV-Vis spectrum was attributed to MLCT and LMCT charge transfer transitions. researchgate.net The electronic spectra of these complexes can provide valuable information about their coordination environment and the nature of the metal-ligand bonding.

The magnetic properties of these complexes will be determined by the spin state of the central metal ion. For instance, a mononuclear Cu(II) complex, having a d⁹ electronic configuration, would be expected to be paramagnetic with a magnetic moment corresponding to one unpaired electron. The specific geometry of the complex will influence the magnitude of the magnetic moment.

Catalytic Applications of Metal-Imidazole Carbaldehyde Complexes

Metal complexes of imidazole derivatives have shown promise in various catalytic applications. The presence of both a coordinating imidazole ring and a reactive aldehyde group makes these complexes attractive candidates for catalysis.

Copper complexes of imidazole-2-carboxaldehyde have been demonstrated to exhibit oxidase-like activity, catalyzing the oxidation of substrates like 3,3′,5,5′-tetramethylbenzidine (TMB). nih.gov This catalytic activity is attributed to the copper active sites within the complex. nih.gov A study on a one-pot synthesized copper-imidazole-2-carboxaldehyde (Cu-ICA) material revealed that it possesses superior catalytic properties with good aqueous stability. nih.gov The kinetics of the Cu-ICA-catalyzed reaction were found to follow the Michaelis-Menten model. nih.gov

Given these findings, it is highly probable that metal complexes of this compound could also display interesting catalytic properties. The bromo substituent may modulate the electronic properties of the metal center, potentially influencing the catalytic efficiency and selectivity. These complexes could be explored as catalysts in a range of organic transformations, including oxidation reactions and C-C coupling reactions.

Applications in Medicinal Chemistry Design and Discovery Aspects

Rational Design of Imidazole (B134444) Derivatives as Bioactive Agents

The design of new drugs often begins with a known molecular scaffold that exhibits some desired biological activity. nih.gov The imidazole framework, due to its prevalence in biologically important molecules like the amino acid histidine, has been a focal point for rational drug design. chemijournal.com The process involves strategic modifications to this core structure to enhance its therapeutic properties.

Scaffold Hopping and Isosteric Replacements

Scaffold hopping is a powerful strategy in drug design where the core molecular framework of a known active compound is replaced by a different scaffold, with the aim of identifying novel compounds with improved properties. nih.govresearchgate.net This technique allows for the exploration of new chemical space and can lead to the discovery of compounds with enhanced potency, better pharmacokinetic profiles, or novel intellectual property. researchgate.netresearchgate.net For instance, the imidazole core of a compound could be replaced by another heterocyclic ring system that maintains a similar spatial arrangement of key interacting groups.

Isosteric and bioisosteric replacements are fundamental concepts in medicinal chemistry, where an atom or a group of atoms in a molecule is exchanged for another with similar physical or chemical properties, leading to similar biological activity. u-strasbg.fr The bromine atom in 5-Bromo-1H-imidazole-2-carbaldehyde, for example, could be replaced by other halogens like chlorine or a trifluoromethyl group to modulate the electronic and lipophilic character of the molecule. u-strasbg.fr Similarly, the carbaldehyde group could be replaced by other isosteric groups such as a nitrile or a small ketone to fine-tune interactions with the target protein.

Privileged Structure Concept for Imidazole Frameworks

The concept of a "privileged structure" refers to a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets. nih.govresearchgate.netnih.gov The imidazole ring is a prime example of such a scaffold, found in a wide range of therapeutic agents with diverse activities, including antifungal, anti-inflammatory, and anticancer properties. nih.govresearchgate.netnih.gov This versatility stems from the imidazole's unique electronic properties and its ability to participate in various non-covalent interactions, such as hydrogen bonding and metal coordination. nih.govmdpi.com The imidazole framework's ability to serve as a scaffold for kinase inhibitors is a testament to its privileged nature. nih.gov

The inherent properties of the imidazole ring make it a valuable starting point for the design of new bioactive molecules. researchgate.net By strategically functionalizing the imidazole core, as seen in this compound, medicinal chemists can create libraries of compounds with the potential to interact with a wide range of biological targets. researchgate.net

Lead Optimization Strategies for Imidazole-Based Compounds

Once a lead compound with promising biological activity is identified, the process of lead optimization begins. rsc.org This iterative process involves making systematic modifications to the lead structure to improve its potency, selectivity, and pharmacokinetic properties, while minimizing toxicity. rsc.orgnumberanalytics.com

Structure-Activity Relationship (SAR) Refinement

Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of a molecule contribute to its biological activity. jopir.innih.gov By systematically modifying different parts of the this compound scaffold and evaluating the resulting changes in activity, researchers can build a detailed SAR model. For example, a study on imidazole-5-carboxylic acid derivatives as angiotensin II receptor antagonists utilized 2D and 3D-QSAR methods to elucidate the structural requirements for activity. nih.gov Such studies can reveal that certain substituents at specific positions on the imidazole ring are essential for binding to the target, while others may be detrimental. This knowledge guides the rational design of more potent and selective analogs. jopir.injst.go.jp

Table 1: Hypothetical SAR Data for this compound Derivatives

| Compound | R1-substituent (at N1) | R2-substituent (at C4) | IC50 (nM) |

| 1 | H | H | 500 |

| 2 | Methyl | H | 250 |

| 3 | Ethyl | H | 300 |

| 4 | H | Phenyl | 100 |

| 5 | Methyl | Phenyl | 50 |

This table is for illustrative purposes and does not represent actual experimental data.

Ligand Efficiency Metrics in Optimization

Ligand efficiency (LE) is a key metric used in drug discovery to assess the quality of a compound by relating its binding affinity to its size (number of heavy atoms). nih.govwikipedia.org It helps in identifying compounds that have a good balance of potency and molecular size, which is often a predictor of a more favorable drug-like profile. dundee.ac.ukrgdscience.com During lead optimization, medicinal chemists aim to increase the potency of a compound without disproportionately increasing its molecular weight. tandfonline.com

Other related metrics include lipophilic ligand efficiency (LLE), which considers both potency and lipophilicity. rgdscience.com By tracking these metrics, researchers can prioritize compounds that are more likely to have good oral bioavailability and a lower risk of off-target toxicity. nih.govdundee.ac.uk

Table 2: Ligand Efficiency Metrics

| Metric | Formula | Desired Value |

| Ligand Efficiency (LE) | pIC50 / Heavy Atom Count | > 0.3 |

| Lipophilic Ligand Efficiency (LLE) | pIC50 - logP | > 5 |

pIC50 is the negative logarithm of the half-maximal inhibitory concentration. logP is the logarithm of the partition coefficient.

Strategies for Mitigating "Molecular Obesity"

"Molecular obesity" refers to the trend of increasing molecular weight in drug candidates over time, which can lead to poor pharmacokinetic properties and increased toxicity. nih.govrsc.org Strategies to mitigate this include focusing on improving ligand efficiency rather than just potency. numberanalytics.com Fragment-based drug discovery (FBDD) is an approach that starts with small, low-molecular-weight fragments that bind weakly to the target. These fragments are then grown or linked together in a controlled manner to create more potent leads without excessive increases in molecular weight.

Another strategy involves the use of "molecular rulers" and computational modeling to design compounds that fit optimally into the binding site without unnecessary bulk. By carefully considering the size and shape of the target's binding pocket, chemists can design more efficient and less "obese" molecules. nih.gov

Mechanistic Studies of Interactions with Biological Macromolecules (In Vitro)

The foundational understanding of a compound's therapeutic potential often begins with detailed in vitro investigations into its interactions with biological targets. For this compound, these studies are crucial for delineating the specific molecular mechanisms that underpin its biological activity. The inherent chemical properties of this molecule, such as the potential for hydrogen bonding via the imidazole nitrogen atoms and covalent bond formation through the aldehyde moiety, suggest a capacity for diverse and potent interactions.

Enzyme Inhibition Mechanism Studies

While specific kinetic data for the direct inhibition of enzymes by this compound is not extensively detailed in publicly available literature, the broader class of imidazole-containing compounds has been widely investigated as enzyme inhibitors. The imidazole ring is a well-known pharmacophore that can participate in hydrogen bonding and coordination with metal ions within enzyme active sites.

The aldehyde functionality at the 2-position of the imidazole ring is of particular significance. This group can act as a reactive "warhead," capable of forming a reversible or irreversible covalent bond with nucleophilic residues, such as lysine (B10760008) or cysteine, present in the active site of an enzyme. This mechanism of action, known as covalent inhibition, can lead to high potency and prolonged duration of action. For instance, in related phenyl-imidazole derivatives, the aldehyde group has been noted for its potential to participate in covalent bonding with protein residues. The bromophenyl group, while not present in the parent compound, is known to enhance the binding affinity of related molecules to their molecular targets.

Future in vitro enzyme kinetic studies would be invaluable to quantify the inhibitory potential of this compound against specific enzyme targets. Such studies would typically involve determining key parameters like the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ), as well as elucidating the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Receptor Binding and Modulation (Cell-free systems)

The ability of a compound to bind to and modulate the function of a receptor is a cornerstone of modern pharmacology. Cell-free receptor binding assays are a primary tool for characterizing these interactions, providing quantitative data on binding affinity (often expressed as the dissociation constant, Kₔ) and the nature of the interaction (agonist, antagonist, or allosteric modulator).

For this compound, the imidazole core is a key structural motif that can engage in various non-covalent interactions within a receptor's binding pocket, including hydrogen bonds, and π-π stacking interactions. The bromine substituent can further influence binding, potentially through halogen bonding or by increasing the lipophilicity of the molecule, which may favor interactions with hydrophobic pockets of a receptor.

DNA/RNA Interaction Studies

The interaction of small molecules with nucleic acids is a critical area of research, particularly in the development of anticancer and antiviral agents. In vitro techniques such as UV-visible spectroscopy, fluorescence spectroscopy, circular dichroism, and electrophoretic mobility shift assays (EMSA) are employed to study these interactions.

The planar imidazole ring of this compound suggests the possibility of intercalative binding between the base pairs of DNA or RNA. Furthermore, the functional groups on the molecule could engage in hydrogen bonding with the phosphate (B84403) backbone or the nucleotide bases. The bromine atom could also play a role in stabilizing such interactions.